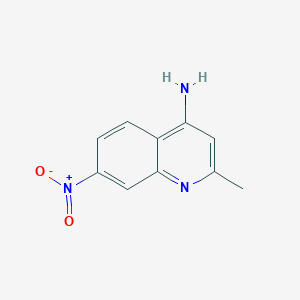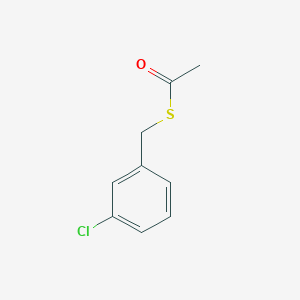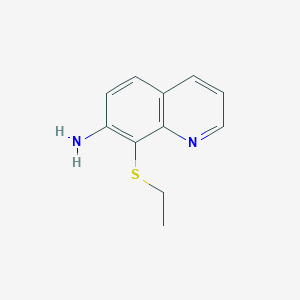
3-Amino-4-ethoxy-1-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-etoxi-1-fenilazetidin-2-ona es un compuesto heterocíclico que pertenece a la familia de las azetidinonas. Este compuesto se caracteriza por su anillo azetidinona, que es un anillo de lactama de cuatro miembros. La presencia de un grupo amino, un grupo etoxi y un grupo fenilo unidos al anillo azetidinona hace que este compuesto sea único y de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-4-etoxi-1-fenilazetidin-2-ona generalmente implica la ciclación de precursores apropiados. Un método común es la reacción de 4-etoxibenzaldehído con fenilhidrazina para formar la hidrazona correspondiente. Esta hidrazona luego se somete a ciclación utilizando cloruro de cloroacetilo en presencia de una base como la trietilamina. El producto resultante es 3-Amino-4-etoxi-1-fenilazetidin-2-ona.
Métodos de producción industrial
La producción industrial de 3-Amino-4-etoxi-1-fenilazetidin-2-ona puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-4-etoxi-1-fenilazetidin-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitroso o nitro correspondientes.
Reducción: El grupo carbonilo en el anillo azetidinona se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo etoxi se puede sustituir con otros grupos alquilo o grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como alcóxidos o aminas se utilizan en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados nitroso o nitro.
Reducción: Derivados de alcohol.
Sustitución: Varias azetidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Amino-4-etoxi-1-fenilazetidin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-4-etoxi-1-fenilazetidin-2-ona implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo azetidinona puede interactuar con enzimas y receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Amino-1-fenilazetidin-2-ona
- 4-Etoxi-1-fenilazetidin-2-ona
- 3-Amino-4-metoxi-1-fenilazetidin-2-ona
Unicidad
3-Amino-4-etoxi-1-fenilazetidin-2-ona es único debido a la presencia de un grupo amino y un grupo etoxi en el anillo azetidinona. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-amino-4-ethoxy-1-phenylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-9(12)10(14)13(11)8-6-4-3-5-7-8/h3-7,9,11H,2,12H2,1H3 |
Clave InChI |
JAJCWEKCLQXVPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C(=O)N1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)












